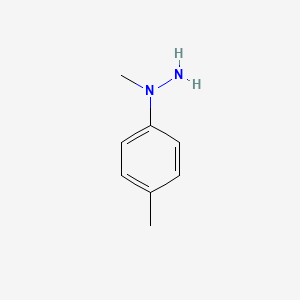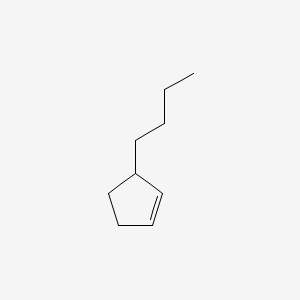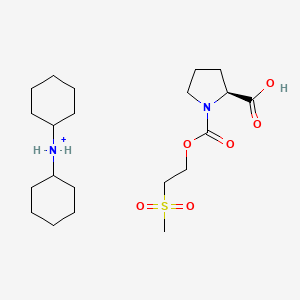
N-Msoc-L-proline dicyclohexylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Msoc-L-proline dicyclohexylammonium is a chemical compound with the molecular formula C21H39N2O6S+. It is a derivative of L-proline, a naturally occurring amino acid, and is often used in various chemical and pharmaceutical applications. The compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Msoc-L-proline dicyclohexylammonium typically involves the protection of the amino group of L-proline with a methanesulfonyl (Msoc) group. This is followed by the formation of a salt with dicyclohexylamine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the same basic steps as the laboratory synthesis but would be optimized for efficiency and yield. This might involve the use of automated reactors and continuous flow systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Msoc-L-proline dicyclohexylammonium can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The Msoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or other strong acids to remove the Msoc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Msoc-L-proline dicyclohexylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which N-Msoc-L-proline dicyclohexylammonium exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The Msoc group can act as a protecting group, allowing for selective reactions at other sites on the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-L-proline: Another derivative of L-proline with a tert-butoxycarbonyl (Boc) protecting group.
N-Fmoc-L-proline: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Cbz-L-proline: A derivative with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
N-Msoc-L-proline dicyclohexylammonium is unique due to its Msoc protecting group, which offers different reactivity and stability compared to other protecting groups. This makes it particularly useful in specific synthetic applications where other protecting groups may not be suitable.
Eigenschaften
Molekularformel |
C21H39N2O6S+ |
|---|---|
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
dicyclohexylazanium;(2S)-1-(2-methylsulfonylethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23N.C9H15NO6S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-17(14,15)6-5-16-9(13)10-4-2-3-7(10)8(11)12/h11-13H,1-10H2;7H,2-6H2,1H3,(H,11,12)/p+1/t;7-/m.0/s1 |
InChI-Schlüssel |
GMGRLEUUELOHNN-ZLTKDMPESA-O |
Isomerische SMILES |
CS(=O)(=O)CCOC(=O)N1CCC[C@H]1C(=O)O.C1CCC(CC1)[NH2+]C2CCCCC2 |
Kanonische SMILES |
CS(=O)(=O)CCOC(=O)N1CCCC1C(=O)O.C1CCC(CC1)[NH2+]C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



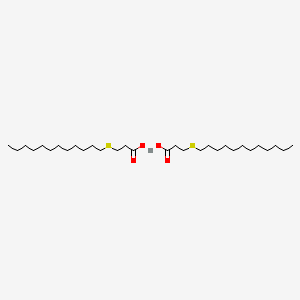
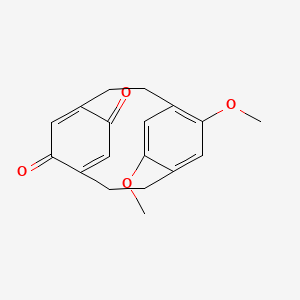


![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
